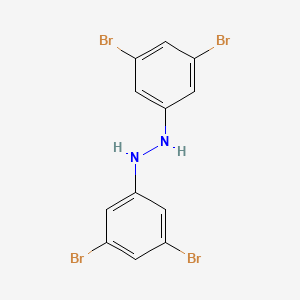![molecular formula C13H15NO6 B14733445 Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate CAS No. 6291-54-9](/img/structure/B14733445.png)
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate is a chemical compound with the molecular formula C13H15NO6 It is known for its unique structure, which includes a nitrophenyl group attached to an ethyl chain, which is further connected to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate typically involves the esterification of 2-(4-nitrophenyl)ethylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
化学反応の分析
Types of Reactions
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, making it a useful probe in studying redox processes. The ester groups can undergo hydrolysis, releasing the active malonic acid derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate
- Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Uniqueness
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both nitrophenyl and propanedioate groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
6291-54-9 |
|---|---|
分子式 |
C13H15NO6 |
分子量 |
281.26 g/mol |
IUPAC名 |
dimethyl 2-[2-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)11(13(16)20-2)8-5-9-3-6-10(7-4-9)14(17)18/h3-4,6-7,11H,5,8H2,1-2H3 |
InChIキー |
WOHYKHNEJBTQPR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


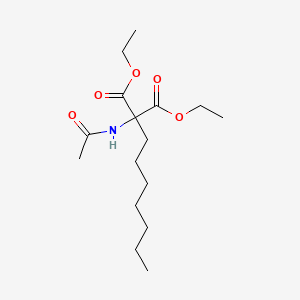
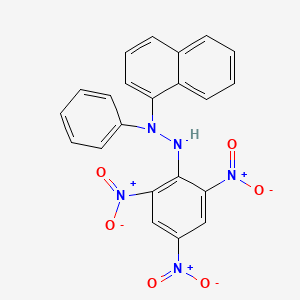
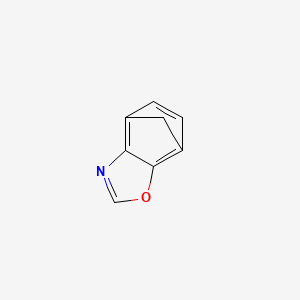
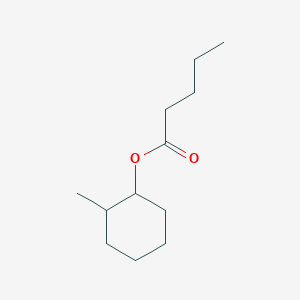
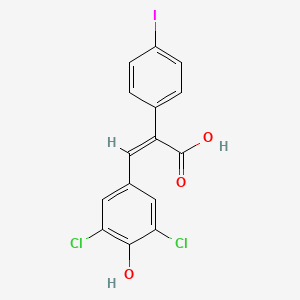
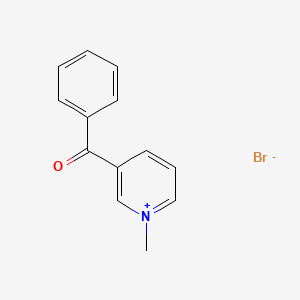
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)

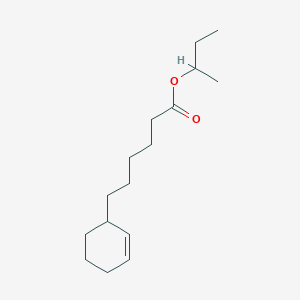


![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
